molecular formula C13H13NO2 B8803453 Methyl 2-(quinolin-6-YL)propanoate

Methyl 2-(quinolin-6-YL)propanoate

Cat. No.: B8803453
M. Wt: 215.25 g/mol
InChI Key: QSTSRHRVKBSLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(quinolin-6-YL)propanoate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-quinolin-6-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)10-5-6-12-11(8-10)4-3-7-14-12/h3-9H,1-2H3

InChI Key

QSTSRHRVKBSLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 250 ml round-bottomed flask was added lithium bis(trimethylsilyl)amide (2.0 g, 12 mmol) and tetrahydrofuran (75 ml). The mixture was cooled to −78° C. and methyl 2-(quinolin-6-yl)acetate (2.0 g, 9.9 mmol) was added as a solution in 1 ml THF. This was stirred at −78° C. for 30 min and then methyl iodide (0.75 ml, 12 mmol) was added. This was stirred for 30 min at −78° C. and then allowed to warm to rt. The mixture was quenched with sat NH4Cl (40 mL) and diluted with water (200 mL). The mixture was concentrated in vacuo to remove the THF and then was extracted with EtOAc (2×100 ml). The combined extracts were washed with brine (50 ml), dried (Na2SO4) and concentrated onto silica. Purification by silica gel chromatography (20 to 60% EtOAc/hexane) afforded the title compound as a brown oil (1.8 g, 85%). MS (ESI, pos. ion) m/z: 216 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
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solvent
Reaction Step One
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2 g
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reactant
Reaction Step Two
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Quantity
1 mL
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solvent
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods III

Procedure details

THF (5 ml) was taken in a RBF, diisopropyl amine (0.19 ml, 1.29 mmol) was added and cooled to −78° C. under nitrogen atmosphere. Then n-BuLi (0.8 ml, 1.29 mmol) was added and stirred at same temperature for 30 mins. At this stage methyl 2-(quinolin-6-yl)acetate (0.2 g, 0.99 mmol) was added and stirred at −78° C. for 30 mins. Then methyl iodide (0.17 g, 1.2 mmol) was added and stirred at −78° C. for 30 mins and then slowly brought to rt. At rt the reaction mixture was allowed to stir overnight. The reaction mixture was quenched with water and extracted with EtOAc. The organic layer dried on anhydrous Na2SO4 and EtOAc removed using a rotary evaporator to obtain the crude product, which was purified by column chromatography on 60-120 mesh silica gel and EA and Petether (25:75) as eluent. 1H-NMR (δ ppm, CDCl3, 400 MHz): 8.89-8.86 (m, 1H), 8.13 (d, J 7.8, 1H), 8.07 (d, J 8.7, 1H), 7.76-7.64 (m, 2H), 7.42-7.37 (m, 1H), 3.92 (q, J 7.2, 1H), 3.68 (s, 3H), 1.60 (d, J 7.2, 3H).
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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